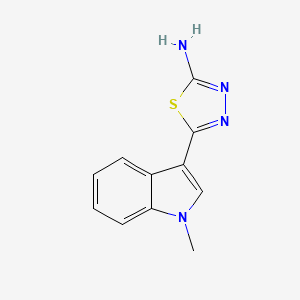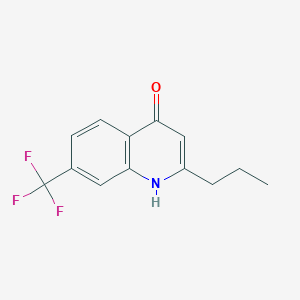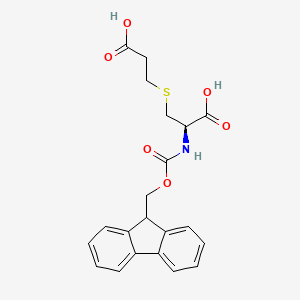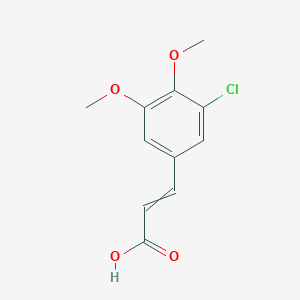
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triphenylvinyl group attached to a phenoxybutanal backbone, which contributes to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal typically involves a multi-step process. One common method starts with the preparation of 4-(1,2,2-triphenylvinyl)phenol, which is then reacted with butanal under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
化学反应分析
Types of Reactions
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid from oxidation, 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanol from reduction, and various substituted derivatives from nucleophilic substitution .
科学研究应用
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal has several scientific research applications:
作用机制
The mechanism by which 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal exerts its effects is primarily related to its structural features. The triphenylvinyl group contributes to its fluorescence properties through aggregation-induced emission, while the phenoxybutanal backbone allows for interactions with various molecular targets. These interactions can involve specific binding to proteins or other biomolecules, leading to changes in their activity or function .
相似化合物的比较
Similar Compounds
4-(1,2,2-Triphenylvinyl)phenol: Shares the triphenylvinyl group but lacks the butanal moiety.
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(1,2,2-Triphenylethenyl)phenyl boronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal is unique due to its combination of the triphenylvinyl group and the phenoxybutanal backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in fluorescence-based research and advanced material development .
属性
分子式 |
C30H26O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
4-[4-(1,2,2-triphenylethenyl)phenoxy]butanal |
InChI |
InChI=1S/C30H26O2/c31-22-10-11-23-32-28-20-18-27(19-21-28)30(26-16-8-3-9-17-26)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-9,12-22H,10-11,23H2 |
InChI 键 |
HXAHWNRBGCHFOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCC=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)





![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)


![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
